

AMXI-5001 Hydrochloride: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: AMXI-5001 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **AMXI-5001 hydrochloride**, a potent, orally bioavailable dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1] Developed for therapeutic applications in oncology, AMXI-5001 has demonstrated significant anti-tumor activity in preclinical models and is currently undergoing clinical evaluation.[2] This document details the synthetic route, physicochemical properties, and biological characterization of **AMXI-5001 hydrochloride**, offering a comprehensive resource for researchers in the field of cancer drug development.

Synthesis of AMXI-5001 Hydrochloride

The synthesis of AMXI-5001 is described in patent literature, specifically in patent number 10,640,493, which covers phthalazine derivatives as inhibitors of PARP1, PARP2, and/or tubulin.[3] The inventors listed on this patent are the same key authors of the primary research articles describing AMXI-5001.[1][3] The hydrochloride salt form of AMXI-5001 was developed to improve its solubility.[1] While the full, detailed synthetic protocol from the patent is proprietary, the key steps can be summarized as a multi-step chemical synthesis process. The synthesis is noted in research articles as being described elsewhere in a patent.[1][4]

Physicochemical Characterization

The hydrochloride salt of AMXI-5001 is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below. The data has been compiled from commercially available sources and scientific literature.

Property	Value	Reference
Purity (by HPLC)	98.25%	[5]
Molecular Formula	C ₂₅ H ₂₆ N ₄ O ₃ ·HCl	
Molecular Weight	479.97 g/mol	
Appearance	White to off-white solid	
Storage Conditions	Powder: -20°C (short-term), -80°C (long-term)	[5]
Solubility	Soluble in DMSO	

Spectroscopic Data

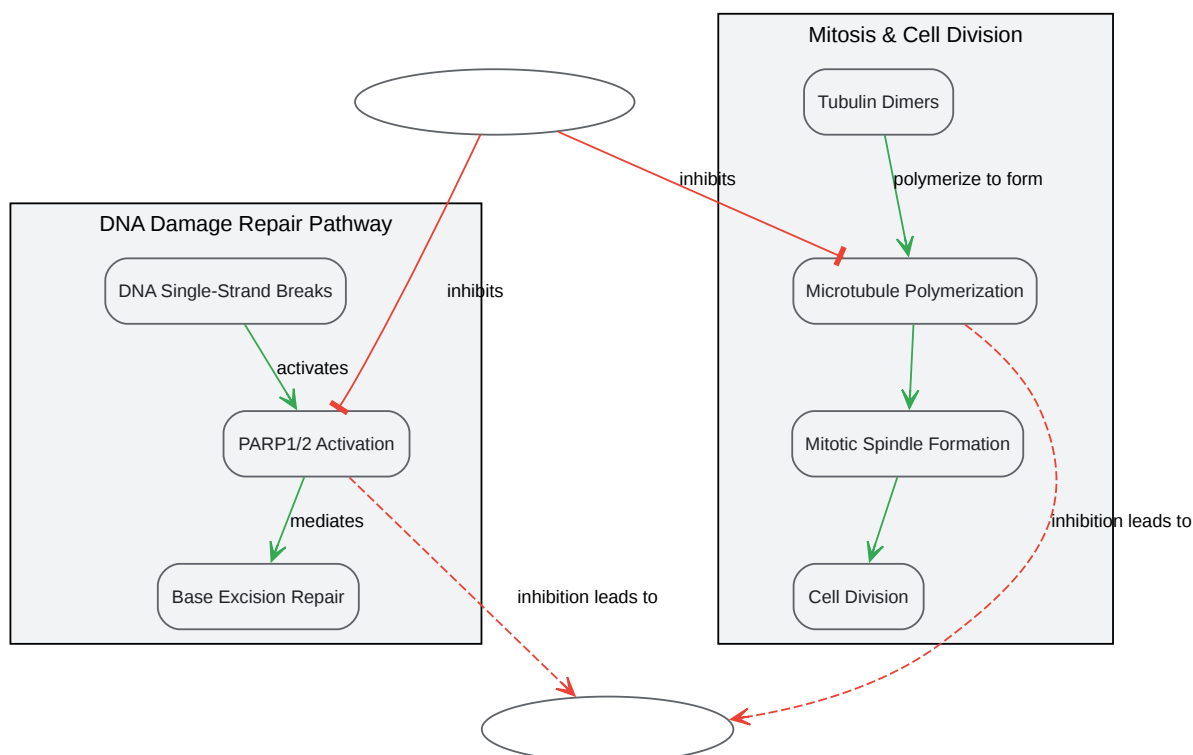
- ¹H-NMR Spectroscopy:** The proton nuclear magnetic resonance (¹H-NMR) spectrum is consistent with the chemical structure of AMXI-5001. Detailed spectral data, including chemical shifts (δ) and coupling constants (J), can be obtained from commercial suppliers.[5]
- Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺. [5]
- High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC (RP-HPLC) is used to determine the purity of **AMXI-5001 hydrochloride**. The analysis typically shows a single major peak, confirming the high purity of the compound. [1][5]

Biological Characterization and Mechanism of Action

AMXI-5001 is a dual-target inhibitor, acting on both PARP1/2 and microtubule polymerization. [1] This dual mechanism provides a "one-two punch" against cancer cells by simultaneously preventing DNA repair and disrupting cell division, leading to synthetic lethality. [1]

Signaling Pathway

The signaling pathway affected by AMXI-5001 involves two critical cellular processes: DNA damage repair and mitosis. The following diagram illustrates the dual inhibitory action of AMXI-5001.



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Caption: Dual inhibitory mechanism of **AMXI-5001 hydrochloride**.

In Vitro Potency

AMXI-5001 demonstrates potent inhibition of both PARP1 enzymatic activity and tubulin polymerization in biochemical assays. Its potency is comparable to or greater than clinically approved PARP inhibitors and microtubule-targeting agents.^[1]

Target/Assay	IC ₅₀ Value	Comparison Compounds (IC ₅₀)	Reference
PARP1 Enzymatic Activity	~5 nmol/L	Olaparib (~5 nmol/L), Talazoparib (~5 nmol/L)	[1]
Intracellular PAR Formation	7 nmol/L	Olaparib (8 nmol/L), Talazoparib (3 nmol/L)	[1]
Tubulin Polymerization	0.92 µM (HCl salt)	Vinblastine (comparable)	[1]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. The following sections provide outlines of the key in vitro assays used to characterize the biological activity of AMXI-5001.

PARP Inhibition Assay

This assay quantifies the ability of AMXI-5001 to inhibit the enzymatic activity of PARP1. A colorimetric assay is commonly used.[1]



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Caption: Workflow for a colorimetric PARP1 inhibition assay.

Methodology:

- A 96-well plate is coated with histones, which are substrates for PARP1.
- Varying concentrations of **AMXI-5001 hydrochloride** are added to the wells. Control wells contain vehicle (e.g., DMSO) or a known PARP inhibitor (e.g., Olaparib).
- Recombinant human PARP1 enzyme and a reaction buffer containing biotinylated NAD⁺ are added to initiate the poly(ADP-ribose)ation reaction.
- The plate is incubated to allow for the formation of biotinylated poly(ADP-ribose) chains on the histones.
- After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated chains.
- Following another wash step, a colorimetric HRP substrate (e.g., TMB) is added.
- The reaction is stopped, and the absorbance is measured using a microplate reader.
- The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of AMXI-5001 on the in vitro polymerization of tubulin into microtubules. A fluorescence-based assay is a common method.[\[1\]](#)



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Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

- Purified tubulin is prepared in a polymerization buffer containing GTP and a fluorescent reporter that preferentially binds to microtubules.
- The tubulin solution is added to a 96-well plate containing various concentrations of **AMXI-5001 hydrochloride**. Controls include a vehicle, a known polymerization inhibitor (e.g., Vinblastine), and a polymerization stabilizer (e.g., Paclitaxel).
- The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
- Fluorescence intensity is measured at regular intervals over a period of time (e.g., 60-90 minutes).
- The data is plotted as fluorescence intensity versus time to generate polymerization curves.
- The rate of polymerization and the maximum polymer mass are determined from the curves, and the IC₅₀ value for inhibition of polymerization is calculated.

Conclusion

AMXI-5001 hydrochloride is a promising anti-cancer agent with a novel dual mechanism of action. Its potent inhibition of both PARP1/2 and microtubule polymerization offers a synergistic approach to cancer therapy. This technical guide provides a foundational understanding of its synthesis and characterization, serving as a valuable resource for the scientific community engaged in the development of next-generation oncology therapeutics. Further investigation into its clinical efficacy and safety profile is ongoing.[2]

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